![molecular formula C22H23NO3S2 B5908864 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908864.png)
5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as Morinidazole, is a synthetic nitroimidazole derivative. It is a potential drug candidate with broad-spectrum antimicrobial activity against anaerobic bacteria, protozoa, and helminths. Morinidazole has been extensively studied for its pharmacological properties and potential clinical applications.
Mechanism of Action
5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its antimicrobial activity by entering the bacterial or protozoal cell and being reduced by nitroreductases to form reactive intermediates that damage DNA and other cellular components. It also disrupts the electron transport chain in anaerobic bacteria, leading to the inhibition of energy production and cell death.
Biochemical and Physiological Effects:
5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have low toxicity and good tolerability in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of about 12 hours. It is mainly metabolized by the liver and excreted in the urine and feces.
Advantages and Limitations for Lab Experiments
5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several advantages for laboratory experiments, including its broad-spectrum antimicrobial activity, low toxicity, and good tolerability. However, its low solubility in water and low yield in the synthesis process may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. These include:
1. Further studies on its potential use in the treatment of cancer and other diseases.
2. Optimization of the synthesis process to improve the yield and purity of 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one.
3. Development of new formulations and delivery methods to improve its solubility and bioavailability.
4. Studies on the mechanism of action and resistance of 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a promising drug candidate with broad-spectrum antimicrobial activity and potential clinical applications. Further research and development are needed to fully explore its therapeutic potential and optimize its use.
Synthesis Methods
5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can be synthesized through the condensation of 2-(4-sec-butylphenoxy)ethanol with 4-(2-bromoacetyl)benzoic acid, followed by the reaction with thiosemicarbazide and cyclization with formaldehyde. The yield of the synthesis process is about 40%.
Scientific Research Applications
5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use in the treatment of infectious diseases caused by anaerobic bacteria, protozoa, and helminths. It has shown promising results in the treatment of trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis. 5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of cancer due to its ability to induce apoptosis and inhibit angiogenesis.
properties
IUPAC Name |
(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S2/c1-3-15(2)17-6-10-19(11-7-17)26-13-12-25-18-8-4-16(5-9-18)14-20-21(24)23-22(27)28-20/h4-11,14-15H,3,12-13H2,1-2H3,(H,23,24,27)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGWMVZZCFOGHA-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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